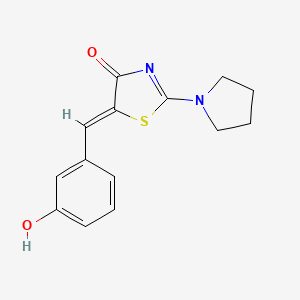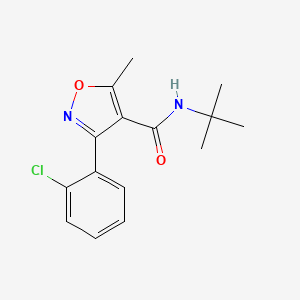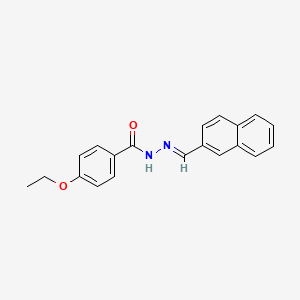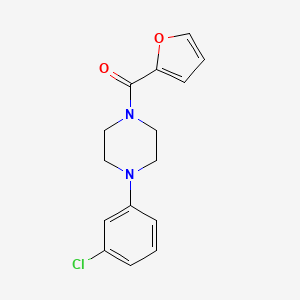
5-(3-hydroxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest belongs to a broader class of heterocyclic compounds that are characterized by the presence of a thiazol-4(5H)-one backbone. These molecules are of significant interest in various fields of chemistry and biology due to their diverse range of activities and applications.
Synthesis Analysis
The synthesis of similar thiazolone derivatives often involves the condensation of appropriate benzaldehydes with thioamides or thioureas in the presence of acid or base catalysts. Specific methodologies can vary based on the substituents around the thiazolone core and the desired functional groups.
Molecular Structure Analysis
The molecular structure of thiazolone derivatives, including our compound of interest, is characterized by X-ray diffraction, nuclear magnetic resonance (NMR), and infrared spectroscopy (IR). These techniques provide insights into the arrangement of atoms, the configuration of the molecule, and the presence of specific functional groups.
Chemical Reactions and Properties
Thiazolone derivatives participate in a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles due to the electron-rich nature of the thiazolone nitrogen. Additionally, the presence of substituents like the hydroxybenzylidene group can enable further functionalization through reactions such as halogenation, nitration, and sulfonation.
Physical Properties Analysis
The physical properties of thiazolone derivatives, including solubility, melting point, and boiling point, are influenced by the nature and position of substituents on the thiazolone ring. These properties are crucial for determining the compound's applicability in different solvents and conditions.
Chemical Properties Analysis
Chemically, thiazolone derivatives exhibit a range of properties including acidity, basicity, and reactivity towards various reagents. The presence of a pyrrolidinyl group and a hydroxybenzylidene moiety in the molecule can significantly influence its chemical behavior, making it a versatile compound for further chemical transformations.
The information provided here is based on a general understanding of thiazolone chemistry and the typical reactions these compounds undergo. For specific details about the synthesis, structure, and properties of "5-(3-hydroxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one", further experimental data and targeted studies would be necessary. Unfortunately, the current search did not yield specific papers directly related to this exact compound, indicating a gap in the available literature or the novelty of the compound .
- Synthesis and pharmacological evaluation of novel thiazolopyridine derivatives (Suresh et al., 2016).
- Synthesis, spectral analysis, quantum studies of novel pyrazolopyridine (Halim & Ibrahim, 2022).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds structurally related to "5-(3-hydroxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one" have been synthesized and evaluated for their antimicrobial properties. For instance, novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives demonstrated significant biological activity against a range of microorganisms, including bacteria such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans, indicating their potential as antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Synthesis and Chemical Reactivity
Research on thiazolidinone derivatives, including compounds with structural similarities to the queried chemical, focuses on their synthesis and chemical reactivity. These compounds have been investigated for their potential in creating new chemical entities with desirable biological activities. The exploration of their synthesis pathways offers insights into developing novel therapeutic agents with enhanced efficacy and specificity.
Potential Therapeutic Uses
The synthesis of thiazolidinone hybrids has revealed compounds with promising antimicrobial activity against various bacterial and fungal strains. This suggests a potential therapeutic application in treating infections caused by these microorganisms. Molecular docking studies provide valuable insights into the binding modes of these molecules, highlighting their potential as lead compounds for further drug development (Desai, Jadeja, & Khedkar, 2022).
Propiedades
IUPAC Name |
(5Z)-5-[(3-hydroxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c17-11-5-3-4-10(8-11)9-12-13(18)15-14(19-12)16-6-1-2-7-16/h3-5,8-9,17H,1-2,6-7H2/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJJMQGMNVPOSZ-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=O)C(=CC3=CC(=CC=C3)O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC(=O)/C(=C/C3=CC(=CC=C3)O)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3-hydroxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5547385.png)
![4-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-furoate](/img/structure/B5547400.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5547402.png)


![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5547427.png)
![2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5547434.png)
![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5547435.png)
![N-[2-(pyrimidin-2-ylthio)acetyl]benzamide](/img/structure/B5547436.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5547442.png)

![6-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]carbonyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5547455.png)

![N-(3-methylphenyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5547472.png)